4-Chloro-2-fluorobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

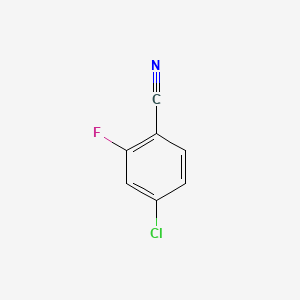

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDMGVGCATYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205975 | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-51-8 | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Future Directions and Emerging Research Areas

Isomers (e.g., 2-Chloro-4-fluorobenzonitrile)

Isomers of 4-Chloro-2-fluorobenzonitrile, such as 2-Chloro-4-fluorobenzonitrile (CAS 60702-69-4), have the same molecular formula (C₇H₃ClFN) but differ in the positions of the halogen substituents on the benzene (B151609) ring. nist.gov This positional difference can lead to variations in physical properties, such as melting point, and can significantly alter the compound's chemical reactivity and its utility in specific synthetic applications. For instance, 2-Chloro-4-fluorobenzonitrile is used in the synthesis of androgen receptor antagonists for treating prostate cancer. chemicalbook.com

Other Halogenated Benzonitriles

The broader family of halogenated benzonitriles includes a wide variety of compounds with different halogen atoms (F, Cl, Br, I) and substitution patterns. Examples include 5-Bromo-4-chloro-2-fluorobenzonitrile and 4-Chloro-2,5-difluorobenzonitrile . chemicalbook.comsmolecule.com The specific nature and position of the halogen substituents influence the electronic properties of the aromatic ring and the nitrile group, thereby dictating the compound's reactivity and its suitability for particular applications in areas like medicinal chemistry and materials science. smolecule.com

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 4-Chloro-2-fluorobenzonitrile, and how should data interpretation be approached?

- Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the nitrile group (C≡N) deshields adjacent protons, while chlorine and fluorine substituents influence splitting patterns .

- IR Spectroscopy : Identify the nitrile stretch (~2220–2260 cm⁻¹) and C-F/C-Cl vibrations (1000–1100 cm⁻¹). Compare experimental data with computed vibrational frequencies (e.g., using B3-LYP/6-31G(d)) to resolve ambiguities .

- MS : Confirm molecular weight (155.56 g/mol) via high-resolution MS and analyze fragmentation patterns to verify substituent positions.

Q. What are the critical safety protocols for handling and disposing of this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, fume hood) due to potential toxicity. Avoid inhalation and skin contact.

- Storage : Keep in a cool, dry place away from oxidizing agents.

- Disposal : Follow institutional guidelines for halogenated waste. Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) under controlled conditions to minimize environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in synthetic applications?

- Methodology :

- Use hybrid functionals (e.g., B3-LYP) with basis sets like 6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., nitrile carbon as an electrophilic center) .

- Compare computed bond lengths/angles with crystallographic data (if available) to validate models. For example, C-Cl and C-F bond lengths typically range 1.73–1.76 Å and 1.34–1.38 Å, respectively.

- Example Table :

| Property | Calculated (B3-LYP/6-31G(d)) | Experimental |

|---|---|---|

| C-Cl Bond Length | 1.74 Å | 1.73 Å |

| C-F Bond Length | 1.35 Å | 1.36 Å |

| HOMO Energy | -6.8 eV | N/A |

Q. What strategies optimize the regioselective synthesis of this compound to minimize by-products?

- Methodology :

- Halogen Exchange : Start with 2-fluoro-4-nitrobenzonitrile; reduce nitro to amine, then perform Sandmeyer reaction with CuCl to introduce chlorine.

- Cross-Coupling : Use Pd-catalyzed cyanation of 4-chloro-2-fluorobromobenzene with CuCN. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (DMF at 120°C) to enhance yield .

- By-Product Mitigation : Monitor reaction progress via TLC/GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can contradictory literature data on the vibrational spectra of this compound be resolved?

- Methodology :

- Experimental Validation : Acquire IR/Raman spectra under standardized conditions (e.g., KBr pellet, 4 cm⁻¹ resolution).

- Computational Cross-Check : Perform frequency calculations at the B3-LYP/6-311+G(d,p) level and apply scaling factors (0.961–0.967) to harmonize with experimental data .

- Meta-Analysis : Compare results across studies to identify outliers caused by impurities or instrumental artifacts.

Applications in Drug Discovery

Q. What role does this compound serve as a building block in medicinal chemistry?

- Methodology :

- Pharmacophore Design : The nitrile group acts as a bioisostere for carboxylic acids or carbonyls, enhancing metabolic stability.

- Case Study : Incorporate into kinase inhibitors by coupling with heterocycles (e.g., pyridines). Evaluate binding affinity via molecular docking (AutoDock Vina) and validate with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。